2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid
Description
Properties
IUPAC Name |
2-methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-8(9(16)17)6-14-2-4-15(5-3-14)7-10(11,12)13/h8H,2-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHCPTROYZNAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid typically involves multiple steps, starting with the preparation of the piperazine ring. One common synthetic route includes the reaction of piperazine with 2,2,2-trifluoroethyl chloride under controlled conditions to form the trifluoroethylated piperazine intermediate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like hydrochloric acid (HCl) and acyl chlorides are typically employed.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: : The compound's unique properties make it useful in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl group enhances the compound's binding affinity to certain receptors, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The target compound’s analogs share a piperazine core linked to a carboxylic acid chain but differ in substituents. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Analogs
*Similarity scores derived from structural alignment algorithms . †Refers to 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)propanoic acid ().
Functional Insights
Trifluoroethyl Substituent
The trifluoroethyl group in the target compound (1410859-35-6) and analog 10-F733633 enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 883544-42-1 (pyridin-2-yl substituent) .
Methyl Group on Propanoic Acid
This modification may reduce off-target interactions or enhance selectivity for specific receptors .
Piperazine Modifications
- Pyridinyl Analogs : Compounds like 883544-42-1 and 1285432-14-5 feature aromatic substituents (pyridine or methylpyridine) on piperazine. These groups may engage in π-π stacking with receptors, a property absent in the trifluoroethyl-substituted target compound .
- Dibenzoazepine Derivatives: Propanoic acid derivatives with dibenzoazepine/oxazepine groups () exhibit dual H1 and 5-HT2A receptor modulation, indicating that structural complexity correlates with multifunctional pharmacology. The simpler trifluoroethyl-piperazine scaffold in 1410859-35-6 may prioritize selectivity over polypharmacology .
Research Implications
- Pyridinyl Analogs : These may serve as tools for studying receptor-ligand interactions due to their aromatic substituents.
- Salt Forms : Hydrochloride salts (e.g., 1185293-81-5) highlight formulation strategies to improve solubility .
Biological Activity
2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid is a synthetic compound featuring a piperazine ring and a trifluoroethyl substituent. Its unique structural characteristics suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The molecular formula of this compound is with a molecular weight of approximately 303.35 g/mol. The trifluoroethyl group enhances lipophilicity, potentially facilitating membrane permeability and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body:
- Receptor Modulation : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing central nervous system (CNS) functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant properties. For instance, piperazine derivatives have been shown to modulate serotonin receptors, which are crucial in mood regulation. A study demonstrated that piperazine-based compounds can significantly reduce depressive-like behaviors in animal models.
Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and preventing cell cycle progression . This activity is likely mediated through its effects on signaling pathways related to cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid | C14H20F3N3O2 | Antidepressant effects; moderate CNS activity |
| 3-{[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid | C13H16F3N3O2 | Antitumor activity; selective serotonin reuptake inhibition |
| 4-Methyl-1-[2-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]ethyl]-5-indole derivatives | C32H34F6N8OS | Broad-spectrum anticancer activity; receptor modulation |
Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, administration of the compound resulted in significant reductions in immobility time during forced swim tests compared to control groups. This suggests potential antidepressant effects through serotonergic modulation .
Study 2: Antitumor Properties
Another study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability and induction of apoptosis markers such as caspase activation and PARP cleavage. This positions the compound as a candidate for further development in cancer therapeutics .
Q & A
Q. Key Intermediates :
- 4-(2,2,2-Trifluoroethyl)piperazine
- 2-Methylpropanoic acid esters
- Activated halogenated intermediates (e.g., bromoethyl derivatives)
Basic: Which receptor systems are primarily targeted by this compound, and what in vitro assays validate its activity?
Methodological Answer :
The compound modulates H1 histamine and 5-HT2A serotonin receptors , as evidenced by structural analogs in sleep disorder research .
- Assay Design :
- Radioligand Binding : Competes with [³H]pyrilamine (H1) or [³H]ketanserin (5-HT2A) in transfected HEK293 or CHO cells.
- Functional Assays : Measures cAMP inhibition (H1) or IP1 accumulation (5-HT2A) using luciferase-based reporters .
- Controls : Include reference antagonists (e.g., diphenhydramine for H1, ritanserin for 5-HT2A) to validate assay specificity .
Q. Critical Parameters :
- Membrane preparation protocols (e.g., centrifugation speed, buffer composition)
- Incubation time (60–90 minutes for equilibrium binding)
- Temperature (25°C for H1; 37°C for 5-HT2A)
Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Q. Methodological Answer :
- HPLC-PDA/MS : Reverse-phase C18 columns (5 µm, 150 mm) with acetonitrile/water + 0.1% formic acid gradients. Monitor at 210–254 nm for piperazine and carboxylic acid moieties .
- NMR : ¹H/¹³C spectra to confirm trifluoroethyl (-CF₃) and piperazine ring protons (δ 2.5–3.5 ppm). 2D-COSY resolves coupling patterns .
- Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C: 54.5%, H: 5.7%, N: 8.4% for C₁₃H₁₉F₃N₂O₂) .
Q. Common Impurities :
- Unreacted piperazine derivatives (detectable via TLC with ninhydrin staining)
- Hydrolysis byproducts (e.g., free propanoic acid) .
Advanced: How can structural ambiguities in the piperazine ring conformation be resolved?
Q. Methodological Answer :
- X-ray Crystallography : Co-crystallize with a stabilizing counterion (e.g., HCl salt) to determine chair vs. boat conformations .
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) to study ring inversion barriers. Splitting of piperazine protons indicates conformational exchange .
- Computational Modeling : DFT (B3LYP/6-31G*) simulations predict stable conformers. Compare with experimental NOE correlations .
Case Study :
In analogs, chair conformations dominate when bulky substituents (e.g., trifluoroethyl) occupy axial positions to minimize steric clash .
Advanced: How should discrepancies in reported receptor binding affinities (e.g., H1 Ki values) be addressed?
Methodological Answer :
Contradictions arise from:
Receptor Subtype Variants : Use standardized cell lines (e.g., Human H1 vs. Rat H1) .
Assay Conditions : Compare buffer pH (7.4 vs. 7.0), ionic strength, and GTPγS presence (affects G-protein coupling) .
Data Normalization : Express Ki values relative to a common reference ligand.
Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability .
Example : A 10-fold Ki difference in 5-HT2A binding was traced to divergent membrane protein concentrations (0.5 vs. 1.0 mg/mL) .
Advanced: What strategies improve metabolic stability in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
